N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641236
InChI: InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-6-7-12(11(17)8-10)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)F
Molecular Formula: C15H21BFNO4
Molecular Weight: 309.14 g/mol

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide

CAS No.:

Cat. No.: VC13641236

Molecular Formula: C15H21BFNO4

Molecular Weight: 309.14 g/mol

* For research use only. Not for human or veterinary use.

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide -

Specification

Molecular Formula C15H21BFNO4
Molecular Weight 309.14 g/mol
IUPAC Name N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
Standard InChI InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-6-7-12(11(17)8-10)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19)
Standard InChI Key VVSLWLJPPUTHDV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)COC)F

Introduction

Synthesis and Characterization

While detailed synthetic protocols remain proprietary, the general pathway for analogous boronic esters involves:

  • Borylation: Introducing the dioxaborolane group to a fluorophenyl precursor via Miyaura borylation, typically using palladium catalysts.

  • Acetamide Coupling: Reacting the intermediate with methoxyacetyl chloride under amide-forming conditions .

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of fluorine, boron, and methyl groups.

  • High-Resolution Mass Spectrometry (HRMS): For verifying the molecular weight (309.14 g/mol) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight309.14 g/mol
SolubilityLikely soluble in DMSO, THF
StabilityStable at room temperature
Storage Conditions-20°C in inert atmosphere

The dioxaborolane group enhances stability, making the compound less prone to hydrolysis than boronic acids .

Applications in Research

Pharmaceutical Development

The compound is investigated for:

  • Antiviral Agents: Boronic esters are known protease inhibitors, potentially disrupting viral replication .

  • Anti-Cancer Therapeutics: Fluorinated aromatic systems may target tyrosine kinase enzymes involved in tumor growth .

Fluorescent Probes

Its boron moiety could serve as a sensor for diols or peroxides, enabling bioimaging applications .

Synthetic Intermediates

Used in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures prevalent in drug molecules .

Comparative Analysis with Related Compounds

CompoundKey DifferencesAdvantages of N-[2-Fluoro-4-...]
4-Fluorophenylboronic AcidLacks dioxaborolane stabilizationEnhanced stability in air/moisture
BortezomibPharmaceutical boronic acidLower reactivity, research-focused use

The dioxaborolane group confers superior stability, making this compound preferable for long-term experimental workflows .

Future Research Directions

  • Biological Activity Screening: Systematic evaluation against cancer cell lines and viral proteases.

  • Structural Optimization: Modifying the methoxy group to enhance target affinity.

  • Formulation Studies: Developing nanoparticle carriers for improved bioavailability.

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